molecular formula C17H10BrClN2OS2 B4711489 N-(6-BROMO-13-BENZOTHIAZOL-2-YL)-3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBOXAMIDE

N-(6-BROMO-13-BENZOTHIAZOL-2-YL)-3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBOXAMIDE

Cat. No.: B4711489
M. Wt: 437.8 g/mol
InChI Key: YTRAFSWLFMZYGL-UHFFFAOYSA-N
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Description

N-(6-BROMO-13-BENZOTHIAZOL-2-YL)-3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a complex organic compound that features a benzothiazole and benzothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-BROMO-13-BENZOTHIAZOL-2-YL)-3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the bromination of benzothiazole, followed by chlorination and methylation steps to introduce the necessary substituents. The final step involves the formation of the carboxamide group through an amide coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-BROMO-13-BENZOTHIAZOL-2-YL)-3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain substituents or alter the oxidation state of the compound.

    Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups like alkyl or aryl groups.

Scientific Research Applications

N-(6-BROMO-13-BENZOTHIAZOL-2-YL)-3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies related to enzyme inhibition or as a probe in biochemical assays.

    Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(6-BROMO-13-BENZOTHIAZOL-2-YL)-3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-Bromo-1,3-benzothiazol-2-yl)acetamide
  • N-(6-Bromo-1,3-benzothiazol-2-yl)-2-chloroacetamide
  • N-(6-Bromo-13-benzothiazol-2-yl)-1-methylpyrazole-3-carboxamide

Uniqueness

N-(6-BROMO-13-BENZOTHIAZOL-2-YL)-3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBOXAMIDE is unique due to its specific combination of functional groups and the presence of both benzothiazole and benzothiophene moieties. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-3-chloro-6-methyl-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrClN2OS2/c1-8-2-4-10-12(6-8)23-15(14(10)19)16(22)21-17-20-11-5-3-9(18)7-13(11)24-17/h2-7H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRAFSWLFMZYGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(6-BROMO-13-BENZOTHIAZOL-2-YL)-3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBOXAMIDE
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N-(6-BROMO-13-BENZOTHIAZOL-2-YL)-3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBOXAMIDE
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N-(6-BROMO-13-BENZOTHIAZOL-2-YL)-3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBOXAMIDE
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N-(6-BROMO-13-BENZOTHIAZOL-2-YL)-3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBOXAMIDE
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N-(6-BROMO-13-BENZOTHIAZOL-2-YL)-3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBOXAMIDE
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N-(6-BROMO-13-BENZOTHIAZOL-2-YL)-3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBOXAMIDE

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